N-(N-Nitroamidino)triazole
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Overview
Description
N-(N-Nitroamidino)triazole is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in energetic materials and other specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Nitroamidino)triazole typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea . This reaction yields this compound instead of the expected 1-[5(3)-amino-1,2,4-triazol-3(5)-yl]-2-nitroguanidine . The reaction conditions usually involve moderate temperatures and the use of solvents like acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the compound’s energetic nature.
Chemical Reactions Analysis
Types of Reactions
N-(N-Nitroamidino)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can modify the nitro group, potentially leading to different derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Scientific Research Applications
N-(N-Nitroamidino)triazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other nitrogen-rich compounds and energetic materials.
Biology: The compound’s derivatives may have potential biological activities, although specific applications are still under investigation.
Medicine: Triazole derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar uses.
Industry: Its energetic properties make it a candidate for use in explosives and propellants.
Mechanism of Action
The mechanism of action of N-(N-Nitroamidino)triazole involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to various effects, such as the release of energy in energetic materials or binding to biological targets in medicinal applications . The exact pathways and molecular targets are still subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of N-(N-Nitroamidino)triazole.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
3-Nitro-1,2,4-triazole-5-one: Another energetic material with comparable detonation performance to RDX and HMX.
Uniqueness
This compound stands out due to its specific nitroamidino group, which imparts unique energetic properties and potential for various applications. Its synthesis from readily available precursors also makes it an attractive compound for further research and development.
Properties
CAS No. |
138090-35-4 |
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Molecular Formula |
C3H4N6O2 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
N-nitrotriazole-1-carboximidamide |
InChI |
InChI=1S/C3H4N6O2/c4-3(6-9(10)11)8-2-1-5-7-8/h1-2H,(H2,4,6) |
InChI Key |
JBOCNEJKRDYMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
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